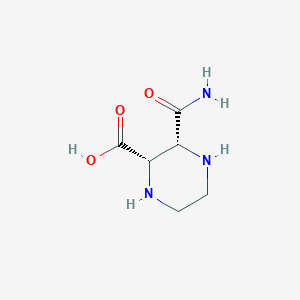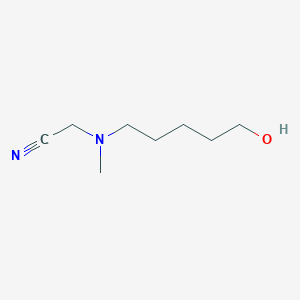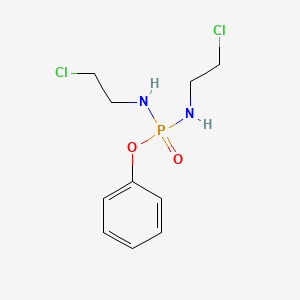
Phenyl N,N'-bis(2-chloroethyl)phosphorodiamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate is an organophosphorus compound with the molecular formula C10H15Cl2N2O2P It is known for its unique structure, which includes a phenyl group attached to a phosphorodiamidate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate can be synthesized through several methods. One common route involves the reaction of phenylphosphorodiamidic acid with 2-chloroethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate involves large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphorodiamidate oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Hydroxide ions, amines; reactions are conducted in polar solvents such as water or ethanol.
Major Products Formed
Oxidation: Phosphorodiamidate oxides.
Reduction: Amine derivatives.
Substitution: Various substituted phosphorodiamidates depending on the nucleophile used.
Applications De Recherche Scientifique
Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical tool in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in designing anticancer agents due to its ability to interact with DNA.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. This makes it a potential candidate for anticancer therapy, as it can induce apoptosis in cancer cells by targeting DNA and proteins involved in cell division .
Comparaison Avec Des Composés Similaires
Phenyl N,N’-bis(2-chloroethyl)phosphorodiamidate can be compared with other similar compounds such as:
Phenyl N,N’-bis(2-bromoethyl)phosphorodiamidate: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and applications.
Phenyl N,N’-bis(2-iodoethyl)phosphorodiamidate: Contains iodine atoms, which can affect its chemical properties and biological activity.
Phenyl N,N’-bis(2-fluoroethyl)phosphorodiamidate:
Propriétés
Numéro CAS |
70772-68-8 |
|---|---|
Formule moléculaire |
C10H15Cl2N2O2P |
Poids moléculaire |
297.11 g/mol |
Nom IUPAC |
2-chloro-N-[(2-chloroethylamino)-phenoxyphosphoryl]ethanamine |
InChI |
InChI=1S/C10H15Cl2N2O2P/c11-6-8-13-17(15,14-9-7-12)16-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,13,14,15) |
Clé InChI |
MXGQLWMLQRDZBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(NCCCl)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



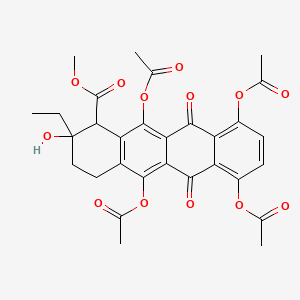
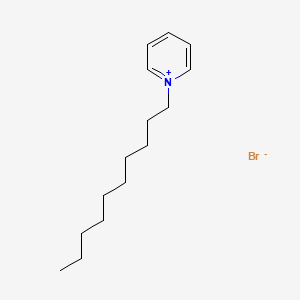
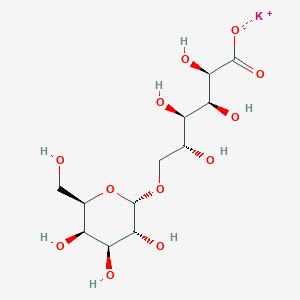
![Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci)](/img/structure/B13797319.png)
![1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone](/img/structure/B13797324.png)

![6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13797345.png)
![Tripotassium 2,5-bis[4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-YL]azo]benzamido]benzenesulphonate](/img/structure/B13797347.png)
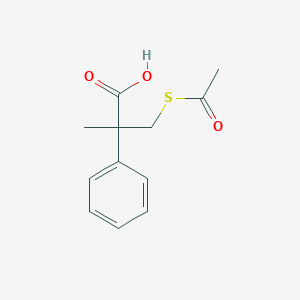
![2,3-Dibromo-7,8-dimethyldibenzo[b,e][1,4]dioxin](/img/structure/B13797357.png)
![1-[Bis(tridecyloxy)methoxy]tridecane](/img/structure/B13797365.png)
